[4-(difluoromethyl)-2-fluorophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(difluoromethyl)-2-fluorophenyl]methanol
is a chemical compound with the CAS Number: 444915-77-9 . It has a molecular weight of 158.15 . The IUPAC name for this compound is [4-(difluoromethyl)phenyl]methanol
. It is typically stored at room temperature and is in liquid form .
Synthesis Analysis
While specific synthesis methods forThis compound
were not found, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . These processes have benefited from the invention of multiple difluoromethylation reagents . Molecular Structure Analysis
The InChI code forThis compound
is 1S/C8H8F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Difluoromethylation processes have seen significant advances, particularly in the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . These processes have been achieved through various methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .Physical and Chemical Properties Analysis
This compound
is a liquid at room temperature . It has a molecular weight of 158.15 .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(difluoromethyl)-2-fluorophenyl]methanol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "difluoromethyl bromide", "magnesium", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Preparation of 4-(difluoromethyl)benzaldehyde by reacting 4-fluorobenzaldehyde with difluoromethyl bromide in the presence of magnesium and diethyl ether.", "Step 2: Reduction of 4-(difluoromethyl)benzaldehyde to 4-(difluoromethyl)benzyl alcohol using sodium borohydride as a reducing agent.", "Step 3: Conversion of 4-(difluoromethyl)benzyl alcohol to [4-(difluoromethyl)-2-fluorophenyl]methanol by reacting it with hydrochloric acid and sodium hydroxide followed by methanol as a solvent." ] } | |
CAS No. |
2098741-37-6 |
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.